1-(3-Aminopropyl)pyrrolidin-3-ol

Description

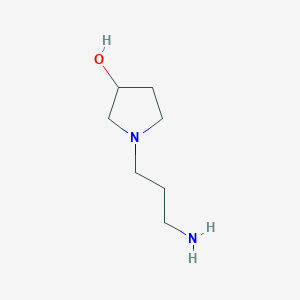

1-(3-Aminopropyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.22 g/mol (derived from ). The compound’s stereochemistry is defined by the (3R)-configuration in the cited example, as indicated by its SMILES string: C1CN(C[C@@H]1O)CCCN . This structure confers both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine ring) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-(3-aminopropyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2 |

InChI Key |

NDZINGHRTXRLEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-3-ol, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound and Analogs

1-(3-Aminopropyl)pyrrolidin-2-one (APy)

APy (C₈H₁₄N₂O) replaces the hydroxyl group of the target compound with a lactam (2-one) group. This modification enhances its rigidity and basicity, making it suitable for grafting onto poly(ether ketone cardo) (PEK-Cardo) polymers to create high-temperature proton exchange membranes (HT-PEMs) . The lactam group facilitates acid doping in fuel cell applications, achieving proton conductivities up to 190 mS/cm at 180°C, outperforming many non-lactam analogs.

1-(3-Aminopropyl)-4-phenylpiperazine

This compound (C₁₃H₂₁N₃) replaces the pyrrolidine core with a piperazine ring and introduces a phenyl group. Piperazine derivatives are known for modulating serotonin and dopamine receptors, and this analog exhibited ED₅₀ = 12.3 mg/kg in anticonvulsant models and 45% pain inhibition in antinociceptive assays . The 3-aminopropyl chain likely enhances blood-brain barrier permeability compared to the hydroxyl-containing pyrrolidin-3-ol derivatives.

1-(2-Aminophenyl)pyrrolidin-3-ol

This structural change is critical for binding to aminergic receptors, as seen in related compounds targeting neurological pathways . The hydroxyl group retains hydrogen-bonding capacity, but the reduced alkyl chain length may limit solubility compared to the aminopropyl analog.

1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

The addition of an imidazole ring (C₁₀H₁₈N₄O) introduces a heteroaromatic system capable of metal coordination or enzyme inhibition. The aminopropyl chain may enhance cellular uptake, while the hydroxyl group could stabilize interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.